Lead arsenite
Description
Historical Context of Arsenical Compounds in Environmental Science
The use of arsenic-based compounds in agriculture was widespread in the late 19th and early 20th centuries. These compounds were valued for their effectiveness as insecticides and herbicides.
Lead arsenate (PbHAsO₄) was first used as an insecticide in 1892 to combat the gypsy moth in Massachusetts. aapse.org Its popularity grew rapidly among farmers due to its effectiveness, low cost, ease of use, and persistence. aapse.org It became the most widely used pesticide in the U.S. in the early 1900s, primarily to control the codling moth in apple and other fruit orchards. aapse.orgwa.gov The application of lead arsenate was extensive, with millions of acres across the country being sprayed to protect crops. wa.gov
The repeated and increasing application of lead arsenate, often in response to growing pest resistance, led to a significant buildup of lead and arsenic in the soil. aapse.orgwa.gov This was particularly prevalent in apple orchards, which required more frequent pesticide applications compared to other fruit crops like cherry orchards. wisconsin.gov The persistence of lead arsenate meant that it did not break down, leading to long-term contamination of the topsoil. wa.gov
Historical Use of Arsenical Pesticides
| Pesticide | Primary Use | Period of Major Use |
|---|---|---|
| Lead Arsenate | Insecticide (e.g., codling moth) | 1890s - 1960s wi.gov |
| Paris Green (Copper Acetoarsenite) | Insecticide | Late 1800s - early 1900s nih.gov |
| Calcium Arsenate | Insecticide (e.g., cotton boll weevil) | Early to mid-1900s aapse.org |
| Sodium Arsenite | Herbicide, Insecticide, Miticide, Fungicide | Varied |
Concerns about the toxicity of arsenical pesticides grew over time. By the 1960s, scientific evidence clearly demonstrated the harmful effects of lead exposure, particularly in children. wa.gov The use of lead arsenate was largely phased out by the 1960s, with many farmers switching to newer synthetic organic pesticides like DDT. wa.govnih.gov
The formal regulatory phase-out, however, took longer. The U.S. Environmental Protection Agency (EPA) initiated a Special Review Action in 1978 for inorganic arsenical pesticides due to the classification of arsenic as a carcinogen. epa.gov This review led to the cancellation of most registrations for inorganic arsenicals in 1988. nih.govepa.gov Many companies had voluntarily cancelled their registrations in the preceding years. epa.gov Despite its use being discontinued, the environmental legacy of lead arsenate persists. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
lead(2+);oxoarsinite | |
|---|---|---|
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InChI |
InChI=1S/2AsHO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 | |
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InChI Key |
JFOKPVUWYKONLQ-UHFFFAOYSA-L | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]=O.[O-][As]=O.[Pb+2] | |
| Source | PubChem | |
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Molecular Formula |
As2O4Pb, Array | |
| Record name | LEAD(II) ARSENITE | |
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| Record name | LEAD(II) ARSENITE | |
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DSSTOX Substance ID |
DTXSID70897141 | |
| Record name | Lead arsenite | |
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Molecular Weight |
421 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead(II) arsenite is a white powder. It is insoluble in water. It is toxic by inhalation and by ingestion., White solid; Insoluble in water; [Merck Index], WHITE POWDER. | |
| Record name | LEAD(II) ARSENITE | |
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| Record name | Lead(II) arsenite | |
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Solubility |
Solubility in water: none | |
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Density |
5.85 g/cm³ | |
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CAS No. |
10031-13-7 | |
| Record name | LEAD(II) ARSENITE | |
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| Record name | Lead arsenite | |
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Advanced Analytical Methodologies for Environmental Characterization of Lead Arsenite
Sample Preparation and Extraction Techniques for Arsenic Speciation
The initial and most critical stage in arsenic speciation analysis is the preparation and extraction of the sample. The primary goal is to efficiently extract arsenic species from the sample matrix while preserving their original chemical forms. The complexity of the sample matrix dictates the choice of extraction technique.
Soils, sediments, and plant tissues present significant challenges for arsenic speciation due to their complex and variable composition. The extraction method must be robust enough to release arsenic species bound to different components of the matrix without inducing transformations, such as the oxidation of arsenite (As(III)) to arsenate (As(V)). nih.gov
Phosphate-based solutions are commonly employed for extracting arsenic from soils and sediments because phosphate (B84403) can effectively compete with arsenate for adsorption sites on soil minerals. nih.gov A simple method developed for extracting readily mobilizable and bioavailable arsenic species utilizes a phosphate solution combined with sodium diethyldithiocarbamate (B1195824) trihydrate (NaDDC) to minimize the oxidation of As(III). nih.gov For more comprehensive characterization, sequential extraction procedures are used to fractionate arsenic based on its association with different soil components. One such procedure might involve the following steps:
Step 1: Non-specifically sorbed: Extraction with a solution like magnesium chloride.
Step 2: Specifically sorbed: Extraction with a phosphate buffer.
Step 3: Amorphous and poorly-crystalline hydrous oxides of Fe and Al: Extraction with an ammonium (B1175870) oxalate (B1200264) buffer.
Step 4: Well-crystallized hydrous oxides of Fe and Al: Extraction with ammonium oxalate and ascorbic acid.
Step 5: Sulfide fraction: Extraction with nitric acid. mdpi.com
In the analysis of plant tissues, dilute inorganic acids such as nitric acid, phosphoric acid, and hydrochloric acid have been shown to be effective for extracting arsenic species. researchgate.net A common protocol involves a two-step extraction with a phosphate buffer, which can achieve extraction efficiencies of 94-100%. nih.gov The choice of extraction solvent can significantly impact the efficiency, with some studies showing higher recoveries with nitric acid and hydrogen peroxide mixtures. jfda-online.com
| Matrix | Extraction Method | Key Reagents | Typical Extraction Efficiency | Reference |
|---|---|---|---|---|
| Soils and Sediments | Single Extraction | Phosphate + Sodium Diethyldithiocarbamate (NaDDC) | Quantitative for spiked As(III) | nih.gov |
| Soils and Sediments | Sequential Extraction | MgCl₂, Phosphate buffer, Ammonium oxalate, HNO₃ | Fraction-dependent | mdpi.com |
| Plant Tissues | Two-Step Extraction | Phosphate buffer | 94-100% | nih.gov |
| Plant Tissues | Acid Digestion | Nitric acid (HNO₃) / Hydrogen peroxide (H₂O₂) | High, dependent on plant type | jfda-online.com |
Aqueous samples, such as groundwater and surface water, generally require less intensive preparation than solid matrices. For samples with low concentrations of interfering ions, direct injection into the analytical system may be possible after filtration. oup.com Filtration through a 0.45 µm filter is a standard step to remove suspended solids and is crucial for dissolved arsenic species analysis. epa.gov
In many cases, a simple dilution is sufficient before analysis. oup.com However, for certain detection methods, a pre-treatment step may be necessary to improve sensitivity. One such technique involves the oxidation of arsenite to arsenate using an oxidizing agent like potassium permanganate (B83412). This is particularly useful when the analytical method shows better sensitivity for arsenate. oup.comoup.comnih.gov Magnetic solid-phase extraction (MSPE) has also been developed as a selective method for separating and preconcentrating inorganic arsenic species from water samples. In this method, As(V) is selectively adsorbed onto amino-modified silica-coated magnetic nanoparticles over a pH range of 3 to 8, while As(III) remains in solution.
| Sample Preparation Technique | Description | Applicability | Reference |
|---|---|---|---|
| Filtration and Direct Injection | Sample is filtered (e.g., 0.45 µm) and directly introduced into the analytical instrument. | Clean water samples with sufficient arsenic concentrations. | oup.comepa.gov |
| Oxidation of As(III) to As(V) | As(III) is oxidized to As(V) using an agent like potassium permanganate before analysis. Total inorganic arsenic is then determined. | Enhances detection for methods more sensitive to As(V). | oup.comoup.comnih.gov |
| Magnetic Solid-Phase Extraction (MSPE) | Selective adsorption of As(V) onto magnetic nanoparticles, allowing for separation from As(III) and preconcentration. | Speciation of inorganic arsenic in environmental waters. |
Chromatographic Separation Techniques for Arsenic Species
Chromatography is the cornerstone of arsenic speciation analysis, enabling the physical separation of different arsenic compounds before their detection. The choice of chromatographic technique depends on the specific arsenic species of interest and the sample matrix.
Ion exchange chromatography (IEC) is a widely used technique for the separation of ionic arsenic species, such as arsenite and arsenate. oup.comnih.gov The separation is based on the reversible interaction between the charged arsenic ions and the charged functional groups of the stationary phase in the chromatography column. scirp.org Anion exchange chromatography is particularly common for arsenic speciation, as both arsenite and arsenate are anionic. oup.comnih.gov
The separation is achieved by passing a mobile phase (eluent) through the column, which competes with the arsenic species for the binding sites on the stationary phase. By carefully controlling the composition and pH of the mobile phase, different arsenic species can be eluted from the column at different times, allowing for their individual quantification. scirp.org
High-performance liquid chromatography (HPLC) is a highly efficient separation technique that is frequently coupled with sensitive detectors for arsenic speciation. jfda-online.comnih.gov Anion exchange is a common mode of separation in HPLC for arsenic analysis. hamiltoncompany.comnih.gov A popular column for this purpose is the Hamilton PRP-X100, which is a polystyrene-divinylbenzene copolymer functionalized with quaternary ammonium anion-exchanger groups. nih.govhamiltoncompany.com
Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of multiple arsenic species within a reasonable time frame. nih.govanalytik-jena.com Mobile phases often consist of buffers such as ammonium carbonate or sodium phosphate. nih.govnih.gov The coupling of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is considered a state-of-the-art method for arsenic speciation due to its high sensitivity and selectivity. jfda-online.comnih.govnih.gov
| Column | Mobile Phase (Eluent) | Separated Species | Detection Method | Reference |
|---|---|---|---|---|
| Hamilton PRP-X100 (anion exchange) | Gradient of ammonium carbonate ((NH₄)₂CO₃) | As(III), As(V), MMA, DMA, AsB | ICP-MS | nih.gov |
| Hamilton PRP-X100 (anion exchange) | Gradient of sodium hydrogen phosphate (Na₂HPO₄) and monopotassium phosphate (KH₂PO₄) | As(III), As(V), MMA, DMA, AsB, AsC | ICP-MS | nih.gov |
| Anion-exchange column (G3154A/101) | Ammonium diphosphate (B83284) ((NH₄)₂HPO₄) | As(III), As(V), DMA, MMA | ICP-MS | nih.gov |
Ion chromatography (IC) is a specific form of HPLC that is optimized for the separation of ions. It is a powerful and frequently used method for arsenic speciation analysis. scirp.orgthermofisher.com Similar to IEC and ion-exchange HPLC, IC separates arsenic species based on their ionic interactions with a stationary phase. Anion exchange columns are predominantly used for separating the toxic inorganic forms, As(III) and As(V). thermofisher.com
A key feature of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent after the analytical column but before the conductivity detector. This enhances the signal-to-noise ratio for the analyte ions. oup.com However, for arsenic speciation, IC is most powerfully applied when coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS), which provides element-specific detection at very low concentrations. nih.govthermofisher.com This combination allows for the reliable quantification of various arsenic species in complex environmental samples. scirp.orgnih.govthermofisher.com
Hyphenated Spectroscopic and Mass Spectrometric Detection Methods
Advanced analytical techniques are essential for the accurate quantification and characterization of lead arsenite's elemental components, lead and arsenic, in various environmental matrices. Hyphenated methods, which combine separation and detection techniques, offer high sensitivity and specificity.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting trace and ultra-trace levels of lead and arsenic. dtic.milspectroscopyonline.com The method utilizes an argon plasma to ionize the sample, after which a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio. drawellanalytical.com This technique is renowned for its exceptional sensitivity, with the ability to achieve detection limits in the parts per trillion (ppt) or even sub-ppt range. dtic.mildrawellanalytical.comaelabgroup.com
ICP-MS is considered a method of choice for the routine analysis of multiple elements in environmental and biological samples. spectroscopyonline.com However, the analysis of arsenic at mass 75 can be challenging due to spectral interferences, particularly from chloride in the sample matrix, which can form argon chloride (ArCl⁺) ions with the same mass. spectroscopyonline.com Modern ICP-MS systems, including triple-quadrupole technology (ICP-MS/MS), employ collision/reaction cells to effectively remove these interferences, ensuring accurate arsenic determination in complex samples. spectroscopyonline.com The technique has been successfully applied to determine lead and arsenic in diverse media, including water, soil, and biological tissues. dtic.milnih.govtandfonline.com
| Element | Detection Limit (μg/L or ppb) | Reference |
|---|---|---|
| Arsenic (As) | 0.08 | nih.gov |
| Lead (Pb) | 0.04 | nih.gov |
| Arsenic (As) | Down to 0.001 (1 ppt) | drawellanalytical.com |
| Lead (Pb) | Down to 0.001 (1 ppt) | drawellanalytical.com |
Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS)
Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS) are two established techniques for the elemental analysis of heavy metals like lead and arsenic.
Atomic Absorption Spectrometry (AAS) operates on the principle that ground-state atoms absorb light at specific wavelengths. The sample is atomized in a flame (Flame AAS - FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS - GFAAS), and the amount of light absorbed is proportional to the concentration of the element. acs.org AAS is highly sensitive, capable of detecting metals at parts per billion (ppb) or parts per trillion (ppt) concentrations. drawellanalytical.com GFAAS generally offers lower detection limits than FAAS and is particularly suited for trace analysis of lead and arsenic. chemistryjournals.net Hydride Generation AAS (HG-AAS) is a specialized technique that enhances sensitivity for arsenic by converting it into a volatile hydride before atomization. acs.orgresearchgate.net
Atomic Fluorescence Spectrometry (AFS) is another highly sensitive technique, particularly for hydride-forming elements like arsenic, lead, selenium, and mercury. measurlabs.comazolifesciences.comaurora-instr.com In AFS, atoms in the sample are excited by a light source (e.g., a hollow cathode lamp) to a higher energy state. measurlabs.comazolifesciences.com These excited atoms then fluoresce, emitting light as they return to the ground state. The intensity of this fluorescence is measured and is directly proportional to the element's concentration. aurorabiomed.com AFS often provides lower detection limits and a wider linear dynamic range compared to AAS for certain elements. acs.org
| Feature | Atomic Absorption Spectrometry (AAS) | Atomic Fluorescence Spectrometry (AFS) |
|---|---|---|
| Principle | Measures absorption of light by ground-state atoms. | Measures light emitted by excited atoms. measurlabs.comazolifesciences.com |
| Sensitivity | High (ppb to ppt (B1677978) levels), especially with GFAAS and HG-AAS. chemistryjournals.net | Very high (ppt levels), especially for hydride-forming elements. aurora-instr.comaurorabiomed.com |
| Interferences | Can be subject to chemical and spectral interferences. | Less prone to interferences compared to AAS. azolifesciences.com |
| Common Applications | Environmental monitoring, food safety, clinical analysis. drawellanalytical.com | Trace metal analysis in environmental, food, and biological samples. measurlabs.comazolifesciences.com |
Application of X-ray Absorption Spectroscopy (XAS) for In Situ Speciation
Understanding the environmental fate and toxicity of this compound requires knowledge of its chemical form, or speciation. X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique used for the in situ determination of elemental speciation in complex environmental samples like soils and sediments. nih.gov XAS is element-specific and can provide detailed information on the oxidation state, coordination environment, and bonding distances of lead and arsenic atoms within a sample.
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES): This region is sensitive to the oxidation state and coordination geometry of the absorbing atom. By comparing the XANES spectrum of an unknown sample to those of known reference compounds, the dominant oxidation state (e.g., As(V) vs. As(III)) can be identified. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS): This region provides information about the local atomic environment, including the number, type, and distance of neighboring atoms. EXAFS analysis can reveal whether arsenic is adsorbed to mineral surfaces, such as iron oxyhydroxides, or if it is present as a discrete mineral phase like lead arsenate. nih.govnih.gov
Studies have utilized XAS to demonstrate that in soils contaminated with lead arsenate pesticides, arsenic is often found as As(V) associated with amorphous iron oxides, which can limit its mobility. nih.gov
Emerging Analytical Technologies for Environmental Monitoring
While laboratory-based methods provide high accuracy, there is a growing need for analytical technologies that are rapid, portable, and can be deployed in the field for real-time environmental monitoring.
Nanotechnology-Based Biosensors for Lead and Arsenic Detection
Nanotechnology offers a promising avenue for developing highly sensitive and selective biosensors for the detection of lead and arsenic. nih.gov These sensors leverage the unique optical, electrical, and chemical properties of nanomaterials to generate a measurable signal in the presence of the target analyte. researchgate.netnih.gov
Various nanomaterials are employed in the design of these sensors:
Gold Nanoparticles (AuNPs): Widely used in colorimetric sensors, AuNPs change color upon aggregation, a process that can be triggered by the specific binding of lead or arsenic ions. rsc.orgmdpi.com
Quantum Dots (QDs): These semiconductor nanocrystals have fluorescent properties that can be quenched or enhanced in the presence of heavy metals, forming the basis for optical detection. nih.gov
Carbon-Based Nanomaterials: Materials like graphene and carbon nanotubes offer large surface areas and excellent electrical conductivity, making them ideal for fabricating sensitive electrochemical sensors. rsc.orgresearchgate.net
Biosensors often incorporate a biological recognition element, such as an aptamer (single-stranded DNA or RNA) that binds specifically to lead or arsenic, to ensure high selectivity. nih.govuwaterloo.ca The integration of these nanomaterials and biorecognition elements has led to the development of sensors with detection limits comparable to or even better than traditional laboratory instruments. nih.govresearchgate.net
| Sensor Type | Nanomaterial | Analyte | Detection Principle | Reported Detection Limit |
|---|---|---|---|---|
| Colorimetric | Gold Nanoparticles (AuNPs) | Arsenic (III) | Analyte-induced aggregation of AuNPs. mdpi.com | 0.35 x 10⁻⁶ M mdpi.com |
| Fluorescence | Quantum Dots (QDs) | Arsenic | Fluorescence quenching or enhancement. nih.gov | 5 to 140 ppb (linear range) nih.gov |
| Electrochemical | Graphene/Carbon Nanotubes | Lead (Pb²⁺) | Change in electrical signal upon binding. rsc.orgresearchgate.net | 1.79 pg/mL biointerfaceresearch.com |
| Optical (SERS) | Au@Ag Core-Shell Nanoparticles | Arsenic (III) | Surface-Enhanced Raman Scattering. nih.gov | Low ppb levels |
Development of Portable and Real-time Monitoring Systems
The development of portable and real-time monitoring systems is crucial for rapid, on-site assessment of environmental contamination, enabling timely intervention. nih.gov Recent advancements have focused on miniaturizing analytical instruments and developing novel sensor technologies that are both cost-effective and user-friendly.
One example is the use of Portable X-ray Fluorescence (pXRF) analyzers . These handheld devices can provide rapid, semi-quantitative analysis of heavy metals, including lead and arsenic, in soil and other solid matrices. nih.govnih.govresearching.cn While pXRF may have higher detection limits than laboratory methods, it is an invaluable tool for initial site screening and mapping contamination hotspots. nih.govnih.gov
More recently, researchers have developed compact, chip-based photonic sensors for lead detection in water. mit.edu These devices can achieve high accuracy and detection limits as low as one part per billion, providing nearly instantaneous quantitative measurements from a single droplet of water. mit.edu Similarly, low-cost, mobile sensors for arsenic have been developed using advanced nanomaterials integrated with smartphone technology, allowing for real-time data transmission and on-site analysis in remote areas. bioengineer.orgeurekalert.org These innovations are paving the way for widespread, continuous environmental monitoring, which is essential for protecting public health. researchgate.net
Ecological Interactions and Environmental Impacts
Plant-Arsenic Interactions and Phytoavailability
Upon the dissolution of lead arsenite in the soil matrix, arsenic is primarily available for plant uptake in two inorganic forms: arsenate (As(V)) and arsenite (As(III)). The prevalence of each form is largely dependent on the soil's redox potential. Arsenate is predominant in aerobic soils, while arsenite is more common in anaerobic or waterlogged conditions. Both forms are readily taken up by plants, albeit through different mechanisms, initiating a series of internal processes that can be detrimental to the plant.
The entry of arsenate and arsenite into plant roots is mediated by distinct transport systems, largely due to their different chemical properties.
Phosphate (B84403) Transporters and Arsenate Uptake: Arsenate is a chemical analog of phosphate (Pi), an essential macronutrient for plants. mdpi.com Consequently, arsenate is readily taken up by plant roots through the phosphate transport systems. mdpi.comindianbotsoc.org This competition for the same transporters means that the presence of arsenate can interfere with phosphate nutrition. mdpi.com The uptake of arsenate via phosphate transporters has been observed in various plant species. mdpi.com
Aquaglyceroporins and Arsenite Uptake: Arsenite, the more toxic form of arsenic, is taken up by a different class of transporters known as aquaglyceroporins. indianbotsoc.org These are membrane channels that primarily transport water and small, uncharged solutes like glycerol. The uncharged nature of arsenite at physiological pH allows it to pass through these channels into the root cells. indianbotsoc.org
Once inside the plant, arsenic undergoes a series of transformations and is transported to various tissues. The plant also employs detoxification mechanisms to mitigate its harmful effects.
Reduction of Arsenate to Arsenite: A significant portion of the arsenate taken up by the roots is rapidly reduced to arsenite. indianbotsoc.org This conversion is a critical step in arsenic metabolism and detoxification in plants.
Xylem and Phloem Transport: Arsenic is transported from the roots to the aerial parts of the plant, such as shoots and leaves, primarily through the xylem. indianbotsoc.org It can also be loaded into the phloem for transport to other parts of the plant, including fruits and grains.
Sequestration and Detoxification: To cope with arsenic toxicity, plants have evolved mechanisms to sequester arsenic in specific compartments, primarily the vacuoles of root cells. indianbotsoc.org This compartmentalization isolates the toxic element from sensitive metabolic processes in the cytoplasm. Arsenite can also be complexed with sulfur-containing compounds like phytochelatins and glutathione, which facilitates its transport into the vacuole. indianbotsoc.org
The presence of arsenic within plant tissues triggers a wide range of adverse physiological and biochemical reactions, indicative of cellular stress and damage.
A primary response to arsenic exposure is the induction of oxidative stress. mdpi.comresearchgate.netresearchgate.net This occurs through the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. mdpi.comtaylorfrancis.com The conversion of arsenate to arsenite is one of the processes that can generate ROS. researchgate.net
To counteract the damaging effects of ROS on cellular components like lipids, proteins, and DNA, plants activate their antioxidant defense systems. mdpi.comresearchgate.nettaylorfrancis.com This includes the increased activity of enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), as well as the production of non-enzymatic antioxidants like glutathione. researchgate.netnih.gov
Arsenic significantly impairs key metabolic processes in plants, including photosynthesis and respiration. indianbotsoc.orgnih.gov
Respiration: Arsenate can interfere with cellular respiration by substituting for phosphate in the formation of ATP, the primary energy currency of the cell. This uncoupling of oxidative phosphorylation disrupts energy metabolism. indianbotsoc.org Arsenite, on the other hand, can inhibit the activity of various enzymes by binding to their sulfhydryl groups. indianbotsoc.org
| Process Affected | Specific Impact | References |
|---|---|---|
| Uptake | Arsenate taken up by phosphate transporters; Arsenite taken up by aquaglyceroporins. | mdpi.com, indianbotsoc.org |
| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). | taylorfrancis.com, mdpi.com, researchgate.net, researchgate.net |
| Antioxidant Response | Activation of enzymes like SOD, CAT, and APX. | researchgate.net, nih.gov |
| Photosynthesis | Inhibition of chlorophyll (B73375) synthesis, damage to chloroplasts, reduced carbon fixation. | nih.gov, researchgate.net, indianbotsoc.org |
| Respiration | Uncoupling of oxidative phosphorylation by arsenate; enzyme inhibition by arsenite. | indianbotsoc.org |
| Growth and Biomass | Stunted root and shoot growth, reduced leaf area, decreased biomass. | pnnl.gov, nih.gov, oup.com, nih.gov |
Plant Tolerance and Resistance Mechanisms to Arsenic Toxicity
Plants have evolved sophisticated mechanisms to tolerate and resist the toxic effects of arsenic, a key component of this compound. These strategies vary between non-hyperaccumulating plants and those that can accumulate high concentrations of arsenic, known as hyperaccumulators.
In most plants (non-hyperaccumulators), the primary defense against arsenic toxicity begins at the root level. Since arsenate (AsV) is an analog of phosphate, it is taken up by phosphate transporters. taylorfrancis.com To limit its entry, plants can suppress the high-affinity phosphate uptake system. taylorfrancis.com Once inside the cell, arsenate is reduced to the more toxic arsenite (AsIII) by an enzyme called arsenate reductase. taylorfrancis.comnih.gov This conversion is a critical detoxification step. The resulting arsenite is then complexed with thiol-containing molecules, primarily phytochelatins (PCs) and glutathione. taylorfrancis.com These complexes are then sequestered into the vacuoles, effectively isolating the toxicant from vital cellular processes in the roots. taylorfrancis.comnih.gov This sequestration in the roots minimizes its translocation to the above-ground parts of the plant. nih.gov
Arsenic exposure also induces oxidative stress in plants through the excessive production of reactive oxygen species (ROS). taylorfrancis.com Tolerant plants combat this by enhancing their antioxidant defense systems. nih.gov
Hyperaccumulator plants, such as the fern Pteris vittata, employ a different and more efficient set of mechanisms. These plants exhibit enhanced uptake of arsenate from the soil and have a highly efficient system for translocating it from the roots to the shoots. taylorfrancis.comnih.gov In these plants, there is decreased complexation of arsenite with phytochelatins in the roots. taylorfrancis.com Instead, arsenite is efficiently effluxed from the cells and loaded into the xylem for transport to the leaves. taylorfrancis.com Upon reaching the leaves, arsenite is sequestered into the vacuoles of the fronds, allowing the plant to accumulate exceptionally high concentrations of arsenic without suffering from toxicity. taylorfrancis.com Understanding these mechanisms is crucial for developing arsenic-resistant plants for phytoremediation and safer agriculture in contaminated areas. nih.gov
Table 1: Comparison of Arsenic Tolerance Mechanisms in Plants ```html
| Mechanism | Non-Hyperaccumulating Plants | Hyperaccumulating Plants |
|---|---|---|
| Arsenate (AsV) Uptake | Reduced uptake via suppression of phosphate transporters taylorfrancis.com | Enhanced uptake taylorfrancis.com |
| Arsenate to Arsenite (AsIII) Reduction | Occurs via arsenate reductase taylorfrancis.com | Highly efficient reduction |
| Detoxification & Sequestration | Complexation with phytochelatins and glutathione; sequestration in root vacuoles [1, 5] | Decreased complexation in roots; sequestration of AsIII in leaf vacuoles taylorfrancis.com |
| Translocation | Limited translocation to shoots mdpi.com | Enhanced translocation from roots to shoots via xylem taylorfrancis.com |
| Cellular Efflux | Less prominent | Significant AsIII efflux to the external medium taylorfrancis.com |
Microbial Ecology and Biotransformation of Lead and Arsenic
The presence of lead and arsenic from compounds like this compound in soil profoundly impacts the structure and diversity of microbial communities. Lead, a toxic heavy metal with no known biological function, can inhibit microbial growth, alter community composition, and reduce overall microbial diversity. ijrpr.comnih.govStudies have shown that lead contamination can significantly decrease soil microbial biomass (both carbon and nitrogen) and affect the functional diversity of microorganisms by suppressing their ability to utilize various carbon sources. bohrium.comresearchgate.netThis disruption can lead to a decline in the populations of sensitive microbial species and a shift towards more lead-tolerant organisms.
ijrpr.com
Similarly, arsenic contamination alters the microbial landscape. High levels of arsenic can be toxic to many microorganisms, leading to a reduction in microbial diversity. mdpi.comHowever, some research indicates that soils with high and medium levels of arsenic contamination can sometimes exhibit high biodiversity, with a dominance of phyla such as Actinobacteria and Proteobacteria. mdpi.comThis suggests an adaptation of the microbial community, where resistant species thrive. The combined presence of lead and arsenic can exert a strong selective pressure, favoring microorganisms that have evolved resistance mechanisms to one or both elements. This selective pressure fundamentally changes the microbial community structure, which in turn affects critical ecosystem processes.
nih.govmdpi.com
Microorganisms have developed a diverse array of resistance and biotransformation mechanisms to cope with arsenic toxicity. researchgate.netThese processes are central to the biogeochemical cycling of arsenic in the environment. mdpi.comThe primary microbial strategies for arsenic detoxification include oxidation, reduction, methylation, and efflux.
researchgate.netjustagriculture.in
Arsenic is primarily taken up by microbial cells through phosphate transporters (for arsenate) or aquaglyceroporins (for arsenite). researchgate.netOnce inside the cell, a common detoxification pathway involves the reduction of the less mobile arsenate (AsV) to the more toxic but more mobile arsenite (AsIII) by the enzyme arsenate reductase, encoded by the arsC gene. researchgate.netThe resulting arsenite is then typically expelled from the cell by an efflux pump, such as ArsB, which acts as an arsenite transporter.
researchgate.net
Another key biotransformation process is arsenic methylation, mediated by the ArsM enzyme. nih.govThis process converts inorganic arsenic into various methylated forms, such as monomethylarsenite (MMAs(III)), dimethylarsenite (DMAs(III)), and the volatile trimethylarsine (B50810) (TMAs). researchgate.netjustagriculture.inMethylation can alter the toxicity and mobility of arsenic, with the production of volatile TMAs potentially serving as a detoxification mechanism by removing arsenic from the local environment.
justagriculture.in
Conversely, some bacteria have evolved pathways to detoxify methylated arsenicals. For instance, the enzyme methylarsenite oxidase (ArsH) oxidizes toxic trivalent methylarsenicals to their less harmful pentavalent forms. nih.govAnother enzyme, a C-As bond lyase encoded by arsI, can cleave the carbon-arsenic bond in trivalent organoarsenicals, converting them back to less toxic inorganic arsenite. nih.govFurthermore, some microbes can perform arsenic oxidation, converting the more toxic arsenite to the less toxic arsenate, a process mediated by the AioA enzyme. researchgate.netThis is considered a prime detoxification mechanism used by microorganisms. mdpi.comThese diverse microbial transformations play a critical role in determining the speciation, mobility, and ultimate fate of arsenic in contaminated soils.
justagriculture.inTable 2: Key Genes and Enzymes in Microbial Arsenic Biotransformation
Ecological Risk Assessment Methodologies for Contaminated Sites
Assessing the environmental risk of sites contaminated with lead and arsenic requires a structured and systematic approach. Regulatory agencies have developed frameworks to ensure a consistent process for evaluating and managing these risks. In the United States, the Environmental Protection Agency (EPA) has established the "Framework for Metals Risk Assessment," which provides guiding principles for evaluating the risks associated with metals. acs.orgepa.govA key principle of this framework is the consideration of site-specific bioavailability, which is the fraction of a contaminant that is absorbed by an organism and can cause an adverse effect. acs.orgFor lead, the EPA has released specific guidance and validated methods to assess its relative bioavailability from soil, allowing for more accurate, site-specific risk assessments.
acs.org
In the United Kingdom, the "Model Procedures for the Management of Land Contamination (CLR11)" provides a technical framework for identifying and dealing with contaminated land. wikipedia.orgThis process typically involves stages of risk assessment, appraisal of remedial options, and implementation of a remediation strategy. wikipedia.orgThe risk assessment phase involves characterizing the site to understand the nature and extent of contamination, identifying potential receptors (e.g., humans, plants, animals), and evaluating the pathways through which they might be exposed. wikipedia.orgThese frameworks provide a basis for making informed decisions about the need for and extent of remediation at sites contaminated with this compound.
The contamination of soil with lead and arsenic has significant detrimental effects on the overall function of the soil ecosystem and the health of terrestrial biota. The toxicity of these elements disrupts the soil microbial community, which is fundamental to ecosystem health. ijrpr.comBy inhibiting microbial growth and reducing diversity, lead and arsenic impair essential soil processes such as nutrient cycling and the decomposition of organic matter. ijrpr.comresearchgate.netThis disruption can alter soil structure, reduce water-holding capacity, and diminish nutrient availability, which in turn negatively impacts plant growth and overall ecosystem functioning.
researchgate.net
The phytotoxicity of lead and arsenic directly affects terrestrial plants. While some plants have developed tolerance mechanisms, high concentrations of these elements can lead to reduced biomass and impaired growth. nih.govnih.govFor example, studies on former orchards with legacy lead arsenate contamination have shown that while germination may not be affected, plant growth is significantly reduced in soils with the highest concentrations of lead and arsenic. nih.govThe accumulation of these toxic elements in plants also poses a risk to the wider food chain, as herbivores consume the contaminated vegetation, leading to potential bioaccumulation and biomagnification at higher trophic levels. The overall impact is a degradation of soil health, reduced primary productivity, and a potential threat to the entire terrestrial ecosystem.
Chemical Compounds Mentioned
**Table 3: List of Chemical Compounds**
```html
Compound Name This compound Arsenic Lead Arsenate Arsenite Phosphate Glutathione Monomethylarsenite Dimethylarsenite Trimethylarsine
Environmental Remediation and Mitigation Strategies
In Situ Immobilization and Stabilization Approaches
In situ immobilization techniques aim to alter the chemical form of contaminants within the soil, rendering them less soluble and bioavailable. This is achieved by introducing chemical amendments that react with lead and arsenic to form more stable compounds.
A variety of chemical amendments have been investigated for their efficacy in immobilizing lead and arsenic in contaminated soils. These materials function through mechanisms such as precipitation, adsorption, and complexation.
Phosphate-based amendments have been widely studied for their ability to immobilize lead through the formation of highly stable pyromorphite-group minerals (e.g., Pb₅(PO₄)₃Cl). The application of phosphate (B84403) can significantly reduce the leachability and bioaccessibility of lead in soils. researchgate.netmorressier.commdpi.com However, the use of phosphate in soils co-contaminated with arsenic can be complex, as phosphate and arsenate are chemical analogs and can compete for sorption sites on soil minerals. morressier.comfrontiersin.org This competition can sometimes lead to an increase in the mobility of arsenic. morressier.comfrontiersin.orgbohrium.com Research has shown that while phosphate additions can decrease the concentration of extractable lead, they may simultaneously increase water-soluble arsenic concentrations. bohrium.com
Iron oxides , such as goethite and hematite, are effective in immobilizing arsenic. researchgate.net Arsenate strongly adsorbs to the surface of iron oxides, forming stable inner-sphere complexes. researchgate.net The application of iron-based amendments, like ferrous sulfate (B86663), can significantly decrease the concentration of water-soluble arsenic. bohrium.com However, the introduction of iron amendments can sometimes have the opposite effect on lead mobility. bohrium.com Some studies have explored the use of iron phosphate, which can simultaneously immobilize lead through precipitation and arsenic through binding to iron (hydr)oxides. frontiersin.org In aqueous solutions, iron phosphate has been shown to completely remove lead. frontiersin.org Iron-modified biochar has also demonstrated the ability to simultaneously remove arsenic, cadmium, and lead from soil slurries. researchgate.net
Biochar , a carbon-rich material produced from the pyrolysis of biomass, has gained attention as a soil amendment for its ability to immobilize heavy metals. nih.govmdpi.comnih.gov Its high surface area, porous structure, and surface functional groups allow it to adsorb lead and arsenic. mdpi.comnih.gov The effectiveness of biochar can be enhanced through modification. For instance, iron-modified magnetic biochar and iron-manganese modified biochar have been developed to improve the simultaneous removal of both lead and arsenic from contaminated soils. researchgate.netfrontiersin.org One study found that after 90 days of treatment with iron-manganese modified biochar, the immobilization efficiencies for lead and arsenic reached 57% and 35%, respectively. frontiersin.org The combination of biochar with phytoremediation has also been shown to be highly effective in immobilizing lead and reducing its bioavailability. nih.gov
The table below summarizes the effects of various chemical amendments on the mobility of lead and arsenic in soil.
| Chemical Amendment | Effect on Lead Mobility | Effect on Arsenic Mobility | Primary Immobilization Mechanism(s) |
| Phosphate | Decreased | Can be Increased | Precipitation as pyromorphite-group minerals for lead. researchgate.netmorressier.com |
| Iron Oxides | Can be Increased | Decreased | Adsorption of arsenate to iron oxide surfaces. bohrium.comresearchgate.net |
| Biochar | Decreased | Decreased | Adsorption, complexation, and precipitation. mdpi.comnih.gov |
| Iron-Manganese Modified Biochar | Decreased (up to 57% immobilization) | Decreased (up to 35% immobilization) | Adsorption, precipitation/co-precipitation, and surface complexation. frontiersin.org |
A promising approach for the long-term stabilization of lead in contaminated soils is the induced formation of the highly insoluble mineral plumbojarosite [Pb₀.₅Fe₃(SO₄)₂(OH)₆]. nih.govpnas.org This technique involves treating the soil with iron (III) sulfate and sulfuric acid, often with the application of heat, to facilitate the transformation of various lead species into the stable plumbojarosite structure. nih.govunisa.edu.au
Research has demonstrated that this method can significantly reduce the bioaccessibility of lead. In one study, treatment of lead-contaminated soils resulted in a 77.4% to 97.0% reduction in lead bioaccessibility. unisa.edu.au X-ray absorption spectroscopy confirmed that this reduction was due to the conversion of 72% to 100% of the soil lead into plumbojarosite. researchgate.net Furthermore, this technique has shown potential for the simultaneous reduction of arsenic and antimony bioavailability. researchgate.net
Recent advancements have focused on making this technology more applicable in the field by promoting plumbojarosite formation at lower temperatures. pnas.org Studies have shown successful conversion of soil lead to plumbojarosite at temperatures as low as 40°C and even at room temperature (22°C) in some soils, particularly when seeded with potassium jarosite. pnas.orgnih.gov This process has been found to be effective for soils with various sources of lead contamination, including lead arsenate pesticides. pnas.org
Bioremediation Technologies
Bioremediation utilizes biological organisms, primarily plants and microorganisms, to remove, detoxify, or stabilize contaminants in the environment. Phytoremediation, the use of plants for environmental cleanup, is a particularly relevant strategy for soils contaminated with lead and arsenic.
Phytoremediation encompasses several techniques, including phytoextraction and phytostabilization, which are applicable to lead and arsenic contamination. The suitability of a particular strategy depends on the specific contaminants, their concentrations, and the site conditions.
Phytoextraction involves the use of plants to absorb contaminants from the soil and translocate them to the harvestable aerial parts, such as shoots and leaves. nih.gov This process effectively removes the contaminants from the soil. Plants suitable for phytoextraction, often termed hyperaccumulators, must be able to tolerate high concentrations of the contaminants and accumulate them to high levels in their tissues. tandfonline.com
The fern Pteris vittata is a well-documented arsenic hyperaccumulator. nih.govacs.orgmdpi.comnih.gov It can tolerate high soil arsenic concentrations and rapidly accumulate the metalloid in its fronds. mdpi.com Studies have shown that P. vittata can reduce total soil arsenic by a significant percentage after multiple harvests. nih.govnih.gov For example, one study reported that three harvests of P. vittata reduced soil arsenic by 6.4% to 13%. nih.gov The fronds of this fern have been found to accumulate arsenic in concentrations ranging from hundreds to thousands of milligrams per kilogram. nih.gov The efficiency of phytoextraction by P. vittata can be enhanced by the inoculation of arsenic-resistant, plant growth-promoting bacteria. frontiersin.org
While no true hyperaccumulators of lead have been discovered that meet all the criteria for effective phytoextraction, some plants show potential for lead accumulation. researchgate.net The use of chelating agents, such as EDTA, has been shown to increase the bioavailability of lead in the soil, thereby enhancing its uptake by plants like Helianthus annuus (sunflower). researchgate.netnih.gov
The tropical shrub Melastoma malabathricum has been identified as a plant with potential for both arsenic and lead remediation. nih.govtandfonline.com Studies have shown that this plant exhibits different mechanisms for the two elements. For arsenic, it demonstrates characteristics of phytoextraction, with a significant translocation of arsenic from the roots to the above-ground parts. nih.govtandfonline.com
The table below presents research findings on the phytoextraction of lead and arsenic by selected plant species.
| Plant Species | Contaminant(s) | Maximum Accumulation in Shoots/Fronds (mg/kg) | Key Findings |
| Pteris vittata | Arsenic | 6,151 | Repeated harvesting effectively removes arsenic from the soil. nih.gov |
| Melastoma malabathricum | Arsenic | 570 | Demonstrates effective translocation of arsenic to above-ground parts. nih.govtandfonline.com |
| Helianthus annuus (with EDTA) | Lead | Not specified, but uptake is significantly increased | EDTA enhances lead bioavailability and uptake. nih.gov |
Phytostabilization is a remediation strategy that uses plants to immobilize contaminants in the soil, primarily within the root zone. researchgate.netnih.gov This is achieved through several mechanisms, including absorption and accumulation by the roots, adsorption onto root surfaces, and the precipitation of contaminants within the rhizosphere. nih.gov This process reduces the risk of contaminant migration into groundwater or the food chain and minimizes exposure through windblown dust. researchgate.netscirp.org
Plants used for phytostabilization should be tolerant to high contaminant concentrations and have extensive root systems. For lead, which is often strongly adsorbed to soil particles and has low mobility, phytostabilization is a particularly viable strategy. researchgate.netresearchgate.net Plants such as Acer wardii and Juncus effusus have shown promise for the phytostabilization of lead by accumulating it in their roots and the surrounding rhizosphere soil. researchgate.net A study on Vigna unguiculata (cowpea) also identified it as a suitable candidate for lead phytostabilization. nih.gov
In the case of Melastoma malabathricum, while it acts as a phytoextractor for arsenic, it functions as a phytostabilizer for lead. nih.govtandfonline.com This plant can accumulate very high concentrations of lead in its roots (up to 13,800 mg/kg), with limited translocation to the shoots. nih.govtandfonline.comresearchgate.net This differential behavior highlights the species- and element-specific nature of phytoremediation mechanisms.
The following table provides examples of plants used for the phytostabilization of lead and arsenic.
| Plant Species | Contaminant(s) | Primary Location of Accumulation | Key Findings |
| Melastoma malabathricum | Lead | Roots (up to 13,800 mg/kg) | High accumulation in roots with low translocation to shoots. nih.govtandfonline.com |
| Acer wardii | Lead | Roots and Rhizosphere | Accumulates and stabilizes lead in the root zone. researchgate.net |
| Vigna unguiculata | Lead | Roots | Qualified for phytostabilization in lead-contaminated soil. nih.gov |
| Launaea acanthodes | Arsenic | Roots | High bioconcentration in roots and low translocation to shoots. mdpi.com |
Microbial Remediation for Arsenic Detoxification and Removal
Advanced and Integrated Remediation Technologies
Given the complexity of lead and arsenic co-contamination, advanced and integrated technologies that combine multiple remediation approaches are often necessary for effective site cleanup.
Nanoremediation involves the use of nanoscale materials to detect, treat, and remove contaminants. The high surface-area-to-volume ratio of nanoparticles makes them highly reactive and effective sorbents for heavy metals. mdpi.com Various nanomaterials have been developed for the removal of lead and arsenic from water and soil. researchgate.netoiccpress.com
Magnetic nanoparticles, such as those made from iron oxides (e.g., Fe3O4), are particularly promising because they can effectively adsorb lead and arsenic and can be easily separated from the treated medium using a magnetic field. mdpi.com Carbon nanotubes have also demonstrated a high capacity for adsorbing a range of heavy metals, including lead and arsenic, through mechanisms like physical adsorption and chemical interaction. mdpi.com Other nanomaterials, including titanium dioxide (TiO2) and zinc oxide (ZnO) nanoparticles, have been utilized in photocatalytic systems to oxidize arsenite to arsenate, facilitating its removal. researchgate.netiau.ir
Combining chemical and biological methods can create a more robust and efficient remediation system. frontiersin.org For instance, chemical treatments can be used to increase the bioavailability of lead and arsenic, making them more accessible for subsequent biological treatment, such as microbial remediation or phytoremediation. frontiersin.org This integrated approach aims to leverage the strengths of each method while mitigating their individual limitations. frontiersin.orgport.ac.uk An example could involve an initial bioleaching step, where microbes are used to solubilize metals, followed by a chemical precipitation or adsorption process to remove the metals from the solution. frontiersin.org
Table 3: Overview of Advanced Remediation Technologies for Lead and Arsenic
| Technology | Description | Key Advantages | Relevant Contaminants |
| Nanoremediation | Use of nanoscale materials for contaminant removal. researchgate.net | High reactivity and surface area, potential for in-situ application. mdpi.com | Lead, Arsenic |
| Integrated Chemical-Biological Remediation | Combination of chemical and biological treatment methods. frontiersin.org | Can address a wider range of contaminants and site conditions; potentially more cost-effective than purely chemical methods. frontiersin.orgport.ac.uk | Lead, Arsenic |
| Electrokinetic-Assisted Phytoremediation | Application of an electric field to soil to enhance plant uptake of metals. nih.gov | Increases bioavailability and translocation of metals in plants. nih.gov | Lead, Arsenic |
Research Gaps and Future Perspectives in Lead Arsenite Environmental Science
Comprehensive Understanding of Arsenic Speciation and Dynamics in Diverse Environmental Matrices
A critical research gap lies in the comprehensive understanding of arsenic speciation—the different chemical forms of arsenic—and its dynamic behavior in various environmental settings. mdpi.com The toxicity and mobility of arsenic are highly dependent on its speciation, with inorganic forms such as arsenite (As(III)) and arsenate (As(V)) being of primary concern. frontiersin.org While analytical techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) have advanced our ability to identify different arsenic species, a deeper understanding of their transformation and transport in complex matrices like soil, water, and biota is required. nih.gov
Future research should prioritize elucidating the biogeochemical processes that govern arsenic speciation. This includes investigating the role of microbial activity in the methylation and demethylation of arsenic, which can significantly alter its mobility and toxicity. acs.org Furthermore, the influence of various environmental factors, such as pH, redox potential, and the presence of other elements like iron and sulfur, on arsenic dynamics needs to be systematically studied in a wide range of contaminated environments. frontiersin.org A significant challenge remains in accurately assessing the bioavailability of different arsenic species, which is crucial for realistic risk assessment. researchgate.netmdpi.com Developing more sophisticated models that can predict the fate and transport of arsenic species under varying environmental conditions is essential for effective management of lead arsenite-contaminated sites.
Development and Optimization of Sustainable and Cost-Effective Remediation Technologies
While several remediation technologies for lead and arsenic exist, there is a pressing need to develop and optimize more sustainable and cost-effective solutions. Traditional methods like excavation and landfilling are often expensive and simply transfer the problem to another location. nih.gov Therefore, research into innovative, in-situ remediation techniques is paramount.
Promising areas for future research include:
Phytoremediation : This approach uses plants to extract, stabilize, or detoxify contaminants. mdpi.commdpi.com Further research is needed to identify and genetically engineer hyperaccumulator plants that can efficiently take up both lead and arsenic.
Bioremediation : Utilizing microorganisms to transform heavy metals into less toxic or immobile forms is a promising and eco-friendly approach. mdpi.comresearchgate.net Research should focus on identifying and optimizing the activity of microbial strains that can effectively mediate the biogeochemical cycling of lead and arsenic.
Nanoremediation : The use of nanoparticles for the targeted removal of heavy metals is a rapidly advancing field. mdpi.commdpi.com Future studies should focus on developing safe, effective, and scalable nanoparticle-based remediation strategies, while also considering their potential long-term environmental impacts.
Soil Amendments : The application of various materials to immobilize lead and arsenic in soil is a cost-effective strategy. nih.gov Research is needed to evaluate the long-term stability of these amendments and their effectiveness under different soil conditions.
A key challenge is the scalability and field-scale application of these emerging technologies. mdpi.com Future efforts must bridge the gap between laboratory-scale success and practical, large-scale implementation, with a strong emphasis on long-term performance and cost-benefit analysis.
Interdisciplinary Approaches for Integrated Environmental Research and Management
Addressing the multifaceted challenges of this compound contamination requires a departure from siloed research and the adoption of integrated, interdisciplinary approaches. researchgate.net The complex interplay of geochemical, biological, and social factors necessitates collaboration between environmental scientists, toxicologists, public health experts, economists, and policymakers. unirioja.es
Future research frameworks should be designed to incorporate:
Integrated Health Risk Assessment : This involves combining environmental monitoring data with toxicological studies and public health surveillance to better understand the exposure pathways and health risks to human populations and ecosystems. researchgate.net
Socio-Economic Analysis : The economic costs of remediation and the social impacts of contamination on affected communities are crucial considerations. mdpi.com Integrating socio-economic analysis into research can inform more equitable and effective management strategies.
Collaborative Governance Models : Developing effective governance frameworks that involve all stakeholders—including government agencies, industry, researchers, and the public—is essential for the successful management of contaminated sites. researchgate.net
By fostering interdisciplinary collaboration, researchers can develop more holistic and sustainable solutions that address not only the scientific and technical aspects of this compound contamination but also its broader societal implications.
Long-term Environmental Monitoring and Assessment of Legacy Contamination
The persistent nature of lead and arsenic from historical this compound use necessitates robust long-term environmental monitoring and assessment programs. researchgate.netunirioja.es Decades after its application ceased, this compound residues remain in the soil, particularly in former agricultural areas like orchards. mdpi.comresearchgate.net This legacy contamination poses an ongoing threat to human health and the environment. acs.orgfrontiersin.org
Key areas for future focus in long-term monitoring include:
Geochemical Evolution of Contaminants : Research is needed to understand how the chemical forms and bioavailability of lead and arsenic in soil change over extended periods. mdpi.com This includes studying the slow weathering of this compound particles and their interaction with soil components.
Transport to Other Environmental Compartments : The potential for legacy lead and arsenic to migrate from soil to groundwater, surface water, and into the food chain requires continuous monitoring and modeling. researchgate.net
Development of Advanced Monitoring Tools : There is a need for more cost-effective and rapid field-based monitoring techniques to assess the extent of contamination and the effectiveness of remediation efforts over time.
Long-term monitoring data is crucial for evaluating the effectiveness of remediation strategies, refining risk assessments, and ensuring the long-term protection of public health and the environment. mdpi.comnih.gov Establishing and maintaining these monitoring programs is a critical component of responsible management of legacy contamination.
Integration of "Omics" Data for Elucidating Environmental Mechanisms
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to understand the intricate molecular mechanisms underlying the environmental fate and toxic effects of this compound. mdpi.comunirioja.esresearchgate.net By providing a holistic view of the biological responses of organisms to contaminants, omics approaches can help to bridge the gap between exposure and adverse outcomes. mdpi.com
Future research should focus on integrating multi-omics data to:
Identify Biomarkers of Exposure and Effect : Omics technologies can help identify sensitive molecular fingerprints that indicate exposure to lead and arsenic and predict potential health effects in organisms, including humans. nih.gov
Elucidate Mechanisms of Toxicity : By examining changes in gene expression, protein production, and metabolic pathways, researchers can gain a deeper understanding of how lead and arsenic disrupt biological processes at the cellular and molecular levels. mdpi.comfrontiersin.org
Unravel Microbial Roles in Bioremediation : Metagenomics and other omics approaches can be used to identify the key microbial players and metabolic pathways involved in the transformation and detoxification of lead and arsenic in the environment, which can inform the development of enhanced bioremediation strategies. nih.gov
The integration of omics data into environmental research represents a paradigm shift towards a more mechanistic and predictive understanding of the impacts of this compound. This systems biology approach holds great promise for improving risk assessment, developing more effective remediation strategies, and ultimately protecting ecosystem and human health from the long-lasting effects of this legacy contaminant. researchgate.net
Interactive Data Table: Remediation Technologies for Lead and Arsenic
| Remediation Technology | Description | Advantages | Research Gaps & Future Directions |
| Phytoremediation | Use of plants to extract, contain, or degrade contaminants in soil and water. | Cost-effective, environmentally friendly, aesthetically pleasing. | Identification and development of hyperaccumulating plant species, understanding contaminant uptake mechanisms, field-scale implementation challenges. |
| Bioremediation | Use of microorganisms to detoxify or immobilize heavy metals. | Natural process, can be applied in-situ, potentially low cost. | Isolation and optimization of effective microbial strains, understanding microbial community dynamics, performance under varying environmental conditions. |
| Nanoremediation | Application of nanoparticles to adsorb, degrade, or immobilize contaminants. | High reactivity and surface area, potential for in-situ application. | Long-term environmental fate and toxicity of nanoparticles, scalability and cost of nanoparticle production, field delivery methods. |
| Soil Washing | Ex-situ process that uses washing solutions to remove contaminants from excavated soil. | Effective for highly contaminated soils, relatively rapid process. | High cost, generation of contaminated wastewater, potential for altering soil properties. |
| Solidification/Stabilization | In-situ or ex-situ process that physically binds or chemically complexes contaminants to reduce their mobility. | Relatively low cost, applicable to a wide range of contaminants. | Long-term stability of the treated matrix, potential for leaching over time, does not remove the contaminants. |
Q & A
Basic Research Questions
Q. How is lead arsenite (CAS 10031-13-7) identified and characterized in laboratory settings?
- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystalline structure and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. For purity assessment, combine inductively coupled plasma mass spectrometry (ICP-MS) with gravimetric analysis. Always reference established protocols for hazardous material handling, including labeling and engineering controls to minimize exposure .
Q. What are the recommended safety protocols for synthesizing and handling this compound in experimental settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to prevent inhalation or skin contact.
- Implement real-time airborne concentration monitoring.
- Store contaminated clothing separately and decontaminate workspaces post-experimentation.
- Document safety measures in the "Experimental" section of manuscripts to ensure reproducibility .
Q. Which analytical techniques are most effective for quantifying trace levels of this compound in environmental samples?
- Methodological Answer :
- For water samples : Employ ICP-MS with a detection limit of <1 ppb, paired with anion-exchange chromatography to separate arsenite species.
- For soil samples : Use sequential extraction followed by atomic absorption spectroscopy (AAS).
- Validate methods with certified reference materials and report uncertainties in the "Results" section .
Advanced Research Questions
Q. How can experimental design address conflicting data on this compound’s bioaccumulation in aquatic ecosystems?
- Methodological Answer :
- Conduct controlled mesocosm studies to isolate variables (e.g., pH, organic matter).
- Use isotopic labeling (e.g., Pb) to track uptake pathways.
- Apply multivariate statistical analysis to resolve confounding factors. Publish raw datasets as supplementary materials to enable meta-analyses .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Perform dose-response alignment using allometric scaling.
- Compare cellular uptake mechanisms (e.g., via fluorescence microscopy) with whole-organism metabolic profiling.
- Discuss discrepancies in the "Discussion" section by contextualizing limitations (e.g., model organism relevance) .
Q. How can researchers optimize detection limits for this compound in complex matrices without compromising analytical accuracy?
- Methodological Answer :
- Pre-concentrate samples using chelation-based solid-phase extraction.
- Validate results with standard addition methods to account for matrix effects.
- Report instrument parameters (e.g., detector sensitivity, calibration curves) in detail to ensure reproducibility .
Guidelines for Researchers
- Literature Reviews : Cite seminal studies on arsenite chemistry and recent advancements in heavy metal analysis. Differentiate between primary (e.g., experimental data) and secondary (e.g., reviews) sources .
- Manuscript Preparation : Structure papers with clear "Methods" and "Results" sections, avoiding redundancy with tables/figures. Use LaTeX templates for formatting consistency .
- Ethical Reporting : Disclose funding sources and conflicts of interest. Submit raw data to repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
